1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine
Overview
Description
1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an ethyl group and a 4-methylbenzylsulfonyl group attached to the piperazine ring, making it a unique and versatile molecule in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine typically involves several steps:
Starting Materials: The synthesis begins with piperazine, 4-methylbenzyl chloride, and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol.
Synthetic Route:
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. The reactions are often conducted under mild to moderate temperatures and pressures to ensure selectivity and yield.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine and other piperazine derivatives share structural similarities.
Uniqueness: The presence of the 4-methylbenzylsulfonyl group distinguishes it from other piperazine derivatives, potentially conferring unique biological and chemical properties.
Comparison: Compared to other piperazine derivatives, this compound may exhibit different reactivity and biological activity due to its specific substituents.
Properties
IUPAC Name |
1-ethyl-4-[(4-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPXNMFQMJLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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